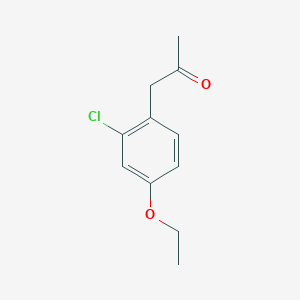
Quinazoline-4,6-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline-4,6-diyl diacetate is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest due to its wide range of biological activities. Quinazoline itself is composed of two fused aromatic rings, one of which contains two nitrogen atoms. This compound and its derivatives are known for their pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including quinazoline-4,6-diyl diacetate, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts.
Microwave-assisted reaction: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale versions of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems is common to ensure consistent production quality .
化学反応の分析
Types of Reactions
Quinazoline-4,6-diyl diacetate undergoes various chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
科学的研究の応用
Quinazoline-4,6-diyl diacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of quinazoline-4,6-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are involved in DNA synthesis and repair . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, known for its wide range of biological activities.
Quinazoline-2,4-dione: Another derivative with similar pharmacological properties.
4-anilinoquinazoline: Known for its anticancer activity.
Uniqueness
Quinazoline-4,6-diyl diacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diacetate groups may enhance its solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C12H10N2O4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
(4-acetyloxyquinazolin-6-yl) acetate |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)17-9-3-4-11-10(5-9)12(14-6-13-11)18-8(2)16/h3-6H,1-2H3 |
InChIキー |
MFHCMDRGUVPOCW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CN=C2OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
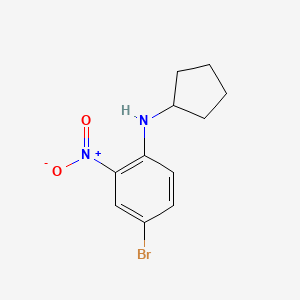

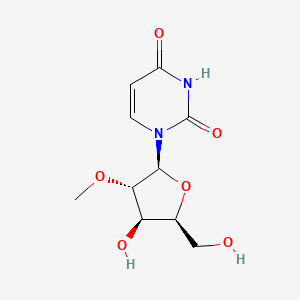
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
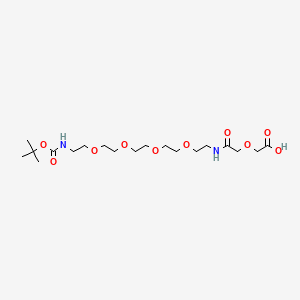
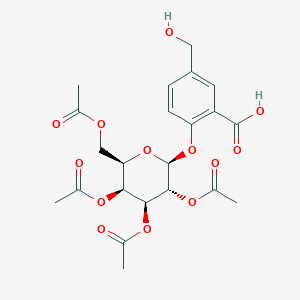
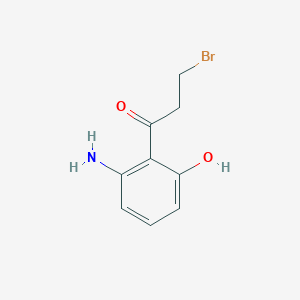
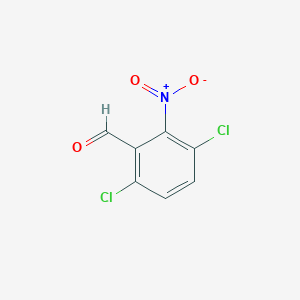
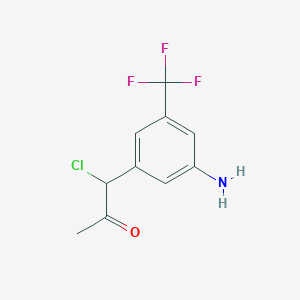

![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
